3,5-Dimethylisonicotinaldehyde

Description

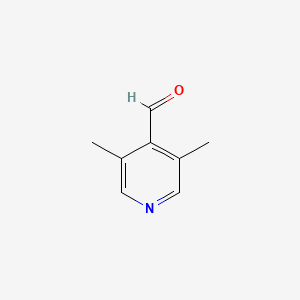

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-9-4-7(2)8(6)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGVZAGIBPEDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376635 | |

| Record name | 3,5-dimethylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201286-64-8 | |

| Record name | 3,5-Dimethyl-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201286-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dimethylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylpyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dimethylisonicotinaldehyde

Precursor Synthesis Strategies for Isonicotinaldehyde Derivatives

The synthesis of isonicotinaldehyde and its derivatives often begins with readily available pyridine (B92270) precursors. A common strategy involves the oxidation of 4-methylpyridine (B42270) (γ-picoline) or its substituted analogs. For instance, the vapor-phase oxidation of 4-picoline over a vanadium-molybdenum catalyst at elevated temperatures yields 4-pyridinecarboxaldehyde. This foundational approach can be adapted for substituted pyridines, although the specific conditions and catalyst systems may require optimization to achieve desired selectivity and yield.

Another important precursor is 3,5-lutidine (3,5-dimethylpyridine). The synthesis of 3,5-lutidine itself can be achieved through various methods, including the condensation of formaldehyde, acrolein, and ammonia. chemrxiv.org The purification of crude 3,5-lutidine is often necessary to remove impurities before its use in subsequent reactions. nih.gov

Direct Synthesis Routes for 3,5-Dimethylisonicotinaldehyde

While direct, single-step syntheses of this compound from simple precursors are not extensively documented, multi-step sequences starting from 3,5-lutidine are a logical approach. One plausible pathway involves the initial N-oxidation of 3,5-lutidine to form 3,5-dimethylpyridine-N-oxide. This activation step is crucial for subsequent functionalization of the pyridine ring. The N-oxide can then be nitrated at the 4-position to yield 4-nitro-3,5-dimethylpyridine-N-oxide. google.comnih.gov This nitro-substituted intermediate can then undergo further transformations, such as reduction of the nitro group to an amine, followed by diazotization and hydrolysis to introduce a hydroxyl group. Subsequent oxidation of the resulting 4-(hydroxymethyl)-3,5-dimethylpyridine would yield the target aldehyde, this compound.

Another potential route involves the direct oxidation of the methyl group at the 4-position of a suitable precursor. However, achieving regioselectivity in the presence of two other methyl groups can be challenging and may require specific directing groups or catalyst systems.

Derivatization via Aldehyde Functional Group Reactivity

The aldehyde functional group in this compound is a key site for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives.

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. dalalinstitute.com These reactions typically involve the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to this compound would produce secondary alcohols. organic-chemistry.orgmasterorganicchemistry.com For example, the reaction with methylmagnesium bromide would yield 1-(3,5-dimethylpyridin-4-yl)ethanol.

Wittig Reaction: The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. dalalinstitute.comorganic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com Reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would result in the formation of 4-vinyl-3,5-dimethylpyridine. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. dalalinstitute.comwikipedia.org

The reaction of this compound with primary amines and their derivatives leads to the formation of imines (Schiff bases) and related compounds through a condensation reaction, which involves the elimination of a water molecule. masterorganicchemistry.comresearchgate.netresearchgate.netallsubjectjournal.com

Imine Formation: The condensation of this compound with a primary amine, such as aniline (B41778), would yield the corresponding N-(3,5-dimethylpyridin-4-ylmethylene)aniline. These reactions are often catalyzed by acids. masterorganicchemistry.com

Hydrazone Formation: Reaction with hydrazine (B178648) or substituted hydrazines produces hydrazones. For example, the reaction with hydrazine hydrate (B1144303) would form this compound hydrazone. nih.govscispace.comnih.gov These derivatives are often crystalline solids and can be useful for characterization purposes.

| Reactant | Product Type | General Product Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | (CH₃)₂C₅H₂N-CH=N-R |

| Hydrazine (NH₂-NH₂) | Hydrazone | (CH₃)₂C₅H₂N-CH=N-NH₂ |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | (CH₃)₂C₅H₂N-CH=N-NH-R |

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize this compound to 3,5-dimethylisonicotinic acid. libretexts.orgmasterorganicchemistry.com The reaction conditions, such as pH and temperature, can influence the efficiency of the oxidation.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (3,5-dimethylpyridin-4-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). reddit.comyoutube.comyoutube.comyoutube.comyoutube.com Sodium borohydride is a milder reagent and is often preferred for its selectivity and ease of handling.

| Transformation | Reagent | Product |

| Oxidation | KMnO₄ | 3,5-Dimethylisonicotinic acid |

| Reduction | NaBH₄ or LiAlH₄ | (3,5-Dimethylpyridin-4-yl)methanol |

Regioselective Functionalization of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The pyridine nitrogen deactivates the ring towards electrophilic attack. When such reactions do occur, substitution is generally directed to the 3- and 5-positions relative to the nitrogen. In this compound, these positions are already occupied by methyl groups. Therefore, further electrophilic substitution on the ring would be challenging and may require harsh conditions. Nitration of the precursor, 3,5-dimethylpyridine-N-oxide, occurs at the 4-position, highlighting the influence of the N-oxide group in directing electrophilic attack. google.com

Halogenation: Direct halogenation of 3,5-disubstituted pyridines can be achieved. For example, 2,6-dihalogenated derivatives of 3,5-dimethylpyridine (B147111) have been synthesized. Selective halogenation at other positions may require more specialized reagents and conditions. chemrxiv.orgnih.gov The introduction of halogen atoms provides a handle for further functionalization through cross-coupling reactions.

Elaboration of Methyl Substituents

Introduction of Hydroxyl and Other Oxygen-Containing Groups

The direct introduction of hydroxyl groups onto the pyridine ring of this compound is a challenging transformation. Electrophilic hydroxylation of pyridines is generally difficult due to the electron-deficient nature of the ring. Alternative strategies could involve multi-step sequences, potentially starting with the introduction of a different functional group that can later be converted to a hydroxyl group. No specific methods for the direct hydroxylation of this compound have been reported in the surveyed literature.

Halogenation and Electrophilic Substitution Investigations

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to its electron-deficient character. The nitrogen atom deactivates the ring towards electrophilic attack. The aldehyde group in this compound further deactivates the ring. Consequently, electrophilic halogenation would require harsh reaction conditions. While there are general methods for the halogenation of substituted pyridines, specific investigations into the halogenation and other electrophilic substitution reactions of this compound are not well-documented. The regioselectivity of such reactions, should they occur, would be influenced by the directing effects of the existing substituents.

Chemoenzymatic and Stereoselective Synthetic Approaches for Analogues

The use of chemoenzymatic and stereoselective methods provides a powerful tool for the synthesis of complex molecules with high enantiomeric purity. In principle, the aldehyde functionality of this compound could serve as a handle for stereoselective transformations, such as asymmetric additions to the carbonyl group to create chiral secondary alcohols. Enzymes, such as alcohol dehydrogenases, could potentially be used for the stereoselective reduction of the aldehyde or the oxidation of a corresponding alcohol.

However, a review of the available scientific literature does not reveal specific studies detailing the application of chemoenzymatic or stereoselective synthetic approaches for the preparation of analogues directly from this compound. While general methodologies for such transformations on aromatic aldehydes are well-established, their specific application to this substrate has not been reported.

Applications of 3,5 Dimethylisonicotinaldehyde As a Chemical Building Block

Construction of Complex Heterocyclic Frameworks

The strategic placement of the aldehyde functionality on the dimethyl-substituted pyridine (B92270) core makes 3,5-dimethylisonicotinaldehyde an ideal starting material for the synthesis of various heterocyclic systems. Its reactivity has been harnessed to build intricate scaffolds, including benzimidazole (B57391), furo[2,3-c]pyridine (B168854), and imidazo[1,2-a]pyridine (B132010) derivatives, which are prevalent in medicinal chemistry and materials science.

Synthesis of Benzimidazole Derivatives

While direct, specific examples of the condensation of this compound with ortho-phenylenediamines to form 2-(3,5-dimethylpyridin-4-yl)-1H-benzo[d]imidazole are not extensively detailed in readily available literature, the general reactivity of aromatic aldehydes in this context is a well-established synthetic route. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization and aromatization to yield the benzimidazole core. The steric hindrance provided by the two methyl groups adjacent to the aldehyde in this compound could influence the reaction kinetics and may necessitate specific catalytic conditions to achieve high yields. Further research in this area could illuminate the specific requirements for optimizing the synthesis of these particular benzimidazole derivatives.

Formation of Furo[2,3-c]pyridine Systems

The construction of the furo[2,3-c]pyridine skeleton often involves the formation of a furan (B31954) ring fused to a pyridine core. While the direct utilization of this compound in the synthesis of furo[2,3-c]pyridine systems is not prominently documented, related pyridine-4-carbaldehydes are known to participate in reactions leading to such fused heterocycles. Methodologies such as intramolecular cyclizations of appropriately substituted pyridine derivatives, where the aldehyde group can be transformed into a key reactive intermediate, represent a plausible synthetic strategy. The development of a synthetic route starting from this compound would be a valuable addition to the synthetic chemist's toolbox for accessing this class of compounds.

Elaboration into Imidazo[1,2-a]pyridines and Related Polycyclic Scaffolds

A significant application of this compound is in the synthesis of imidazo[1,2-a]pyridine derivatives. A notable example is its use in a multi-component reaction to produce complex polycyclic scaffolds. For instance, the reaction of 6-methoxy-pyridin-2-ylamine with this compound and 2,3-dihydro-6-isocyano-1,4-benzodioxine, catalyzed by scandium triflate, yields N-(2,3-dihydrobenzo[b] chemsrc.comnih.govdioxin-6-yl)-2-(3,5-dimethylpyridin-4-yl)-5-methoxyimidazo[1,2-a]pyridin-3-amine. chemsrc.com This transformation highlights the efficiency of using this compound to introduce a substituted pyridine moiety into a complex heterocyclic system in a single synthetic operation.

Table 1: Synthesis of an Imidazo[1,2-a]pyridine Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| 6-Methoxy-pyridin-2-ylamine | This compound | 2,3-Dihydro-6-isocyano-1,4-benzodioxine | Scandium triflate | N-(2,3-dihydrobenzo[b] chemsrc.comnih.govdioxin-6-yl)-2-(3,5-dimethylpyridin-4-yl)-5-methoxyimidazo[1,2-a]pyridin-3-amine |

Data sourced from patent WO2008141249A1. chemsrc.com

Utilization as a Crucial Intermediate in Multi-step Organic Synthesis

Beyond its direct use in forming heterocyclic rings, this compound serves as a critical intermediate in longer, multi-step synthetic sequences. Its aldehyde functionality allows for a wide range of chemical transformations, enabling the introduction of the 3,5-dimethylpyridine-4-yl moiety into larger, more complex target molecules. While specific, detailed examples of multi-step syntheses where this compound is a formally isolated intermediate are not always explicitly published in primary literature, its role can be inferred from the structure of final products in various synthetic endeavors, particularly in the pharmaceutical industry. The synthesis of complex bioactive molecules often involves the strategic use of such functionalized building blocks.

Development of Novel Synthetic Methodologies Leveraging its Reactivity

The unique electronic and steric properties of this compound make it an interesting substrate for the development of new synthetic methods. The multi-component reaction described for the synthesis of imidazo[1,2-a]pyridines is a prime example of how its reactivity can be harnessed to achieve molecular complexity in an efficient manner. chemsrc.com Such reactions, where multiple bonds are formed in a single pot, are highly desirable in modern organic synthesis for their atom economy and step efficiency. The aldehyde group's capacity to participate in various C-C and C-N bond-forming reactions, coupled with the directing and sterically influencing effects of the flanking methyl groups, offers a platform for discovering and optimizing novel synthetic transformations. Further exploration of its reactivity in cycloadditions, condensations, and other named reactions could lead to the development of new and powerful synthetic tools.

Medicinal Chemistry and Biological Activity Investigations

Antimicrobial Properties of Isonicotinic Aldehyde Derivatives

Derivatives of isonicotinic aldehyde, a class to which 3,5-Dimethylisonicotinaldehyde belongs, have been explored for their potential as antimicrobial agents. The aldehyde functional group is highly reactive and can participate in various chemical reactions, making it a key feature in the design of new therapeutic agents. nih.gov Essential oils containing aldehyde constituents have demonstrated effectiveness as antibacterial and antifungal agents. nih.gov

The synthesis of Schiff bases, by reacting isonicotinic acid hydrazide (a derivative of isonicotinic acid) with various substituted aldehydes, has produced compounds with notable antimicrobial activity. researchgate.net These derivatives are investigated for their efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov While specific studies focusing exclusively on this compound derivatives are not extensively detailed in the provided results, the general class of isonicotinic acid and aldehyde derivatives shows significant promise. For instance, certain isoniazid (B1672263) derivatives have been found to be as effective as the parent drug against bacterial strains like S. aureus, B. subtilis, and E. coli. researchgate.net

Proposed Mechanisms of Action (e.g., interaction with microbial enzymes or membranes)

The antimicrobial action of aldehydes and their derivatives is often attributed to their ability to interact with microbial structures. nih.gov A primary proposed mechanism involves the disruption of the bacterial cell membrane. nih.gov Aldehydes, particularly those found in essential oils, are lipophilic and can dissolve in the lipids of the bacterial membrane. This interaction can alter the flexibility and porosity of the membrane by affecting the phospholipid layers, fatty acids, and polysaccharides, ultimately leading to membrane softening and loss of integrity. nih.gov

Another mechanism involves the inhibition of crucial microbial enzymes. For example, cinnamaldehyde, an aromatic aldehyde, is known to inhibit amino acid decarboxylase. nih.gov For derivatives of isonicotinic acid, such as isoniazid, the mechanism involves inhibiting the synthesis of mycolic acid, an essential component of the mycobacterial cell wall. It is plausible that derivatives of this compound could act through similar pathways, either by disrupting cell membrane integrity or by inhibiting vital enzymes necessary for microbial survival.

Antioxidant Activity Studies

The investigation of the antioxidant properties of chemical compounds is a significant area of research, as oxidative stress is implicated in numerous diseases. Derivatives of various heterocyclic compounds, including those related to the pyridine (B92270) scaffold of this compound, are often evaluated for their ability to neutralize harmful free radicals. researchgate.netresearchgate.net

Free Radical Scavenging Potency (e.g., DPPH assay applications)

A widely used, rapid, and straightforward method for assessing antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from deep violet to pale yellow. nih.gov The change in absorbance, typically measured at 517 nm, is proportional to the radical scavenging capacity of the compound being tested. mdpi.comnih.gov

Many studies utilize the DPPH assay to evaluate the antioxidant potential of newly synthesized compounds. researchgate.net While specific DPPH assay results for this compound were not found in the search results, this method is standard for evaluating compounds of its class. The antioxidant capacity is often quantified as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 1: Illustrative Antioxidant Activity Data for Chemical Compounds using DPPH Assay This table is illustrative of how data from DPPH assays is typically presented. Specific data for this compound derivatives was not available in the search results.

| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

|---|---|---|---|

| Ascorbic Acid (Std.) | 50 | 95.8 | ~10 |

| Derivative X | 50 | 75.2 | 32.5 |

| Derivative Y | 50 | 61.4 | 48.7 |

| Derivative Z | 50 | 45.9 | 65.1 |

Enzyme Modulation and Inhibition Research

Derivatives of this compound are of interest for their potential to modulate the activity of key enzymes involved in disease pathways. The pyridine core serves as a scaffold that can be chemically modified to create specific inhibitors for various enzymatic targets.

Acetylcholinesterase Inhibition by Derivatives in Neurodegenerative Disease Research

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems that hydrolyzes the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease, as it increases the concentration of acetylcholine in the brain, helping to alleviate cognitive symptoms. nih.gov

Numerous synthetic compounds, including derivatives of heterocyclic systems, have been designed and evaluated as AChE inhibitors. researcher.life For example, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives showed potential as AChE inhibitors, with some compounds exhibiting inhibitory potency in the micromolar range. nih.gov Although direct studies on this compound derivatives as AChE inhibitors were not identified, its structural features make it a viable starting point for the synthesis of new potential inhibitors.

Interactions with Glycogen Synthase Kinase 3β (GSK-3β) by Related Compounds

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to the pathogenesis of several diseases, including neurodegenerative disorders like Alzheimer's disease. A class of compounds structurally related to this compound, the isonicotinamides, has emerged as potent and highly selective inhibitors of GSK-3β. mdpi.com These inhibitors have demonstrated oral activity in preclinical models of Alzheimer's disease, highlighting their therapeutic potential. mdpi.com

Furthermore, other heterocyclic structures bearing resemblance to the isonicotinaldehyde framework, such as thiazolidinones, have also been identified as selective GSK-3β inhibitors through structure-based virtual screening. nih.gov The interaction of these compounds with the GSK-3β active site has been elucidated through molecular dynamics studies, revealing key interactions with amino acid residues such as Ile62, Phe67, Val135, Leu188, and Asp200. nih.gov

| Compound Class | Example/Lead Compound | Reported Activity | Significance |

|---|---|---|---|

| Isonicotinamides | Undisclosed proprietary compounds | Potent and highly kinase-selective GSK-3 inhibitors with oral activity in a triple-transgenic mouse model of AD. mdpi.com | Demonstrates the potential of the isonicotinamide (B137802) scaffold in developing treatments for neurodegenerative diseases. |

| Thiazolidinones | (E)-2-((3,4-dimethylphenyl)imino)-5-(3-methoxy-4-(naphthalen-2-ylmethoxy)benzyl)thiazolidin-4-one | Selective GSK-3β inhibitor with greater than 10-fold selectivity over other disease-relevant kinases. nih.gov | Highlights the utility of related heterocyclic systems in targeting GSK-3β. |

Sirtuin Modulatory Activity of Related Analogues

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular metabolism, stress resistance, and aging. Nicotinamide (B372718), a structural analogue of isonicotinaldehyde, is a well-established endogenous inhibitor of sirtuin activity. This inhibition occurs through a feedback mechanism as nicotinamide is a product of the sirtuin-catalyzed deacetylation reaction.

Paradoxically, nicotinamide can also stimulate sirtuin activity within cells. This occurs because nicotinamide is a precursor for the synthesis of NAD⁺, the essential cofactor for sirtuin function. By increasing the intracellular pool of NAD⁺, nicotinamide can indirectly lead to the activation of sirtuins. This dual regulatory role makes the modulation of sirtuin activity by nicotinamide and its analogues a complex but promising area of research.

Broader Engagement with Pharmacological Targets (e.g., PPAR-γ, NF-κB, COX enzymes, DNA topoisomerases for heterocycles)

The versatility of the isonicotinaldehyde chemical scaffold extends to a range of other important pharmacological targets.

PPAR-γ: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that regulates lipid metabolism and inflammation. While direct evidence for this compound is pending, various heterocyclic compounds, including thiazolidinediones, are well-known PPAR-γ agonists used in the treatment of type 2 diabetes. The structural similarities suggest that isonicotinaldehyde derivatives could be explored for PPAR-γ modulatory activity.

NF-κB: Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. The anti-inflammatory properties observed in some isonicotinic acid derivatives suggest a potential for indirect inhibition of the NF-κB signaling pathway.

COX enzymes: Cyclooxygenase (COX) enzymes are central to the production of pro-inflammatory prostaglandins. Isonicotinic acid derivatives have been investigated as potential COX-2 inhibitors. rsc.org For instance, certain pyridine acyl sulfonamide derivatives have shown novel COX-2 inhibitory activity. rsc.org

DNA topoisomerases: These enzymes are essential for managing DNA topology and are validated targets for anticancer drugs. mdpi.com Pyridinol derivatives, which share the pyridine core with isonicotinaldehyde, have been reported as catalytic inhibitors of topoisomerase IIα. wikipedia.org This suggests that modifications of the isonicotinaldehyde structure could yield compounds with potent anticancer activity through topoisomerase inhibition.

| Target | Compound Class/Derivative | Observed Activity |

|---|---|---|

| PPAR-γ | Thiazolidinediones (related heterocycles) | Agonistic activity. |

| COX-2 | Isonicotinic acid derivatives, Pyridine acyl sulfonamides | Inhibitory activity. rsc.org |

| DNA Topoisomerase IIα | Pyridinol derivatives | Catalytic inhibition. wikipedia.org |

Therapeutic Potential and Preclinical Investigations

The diverse biological activities of compounds related to this compound have translated into promising preclinical findings across several therapeutic areas.

Applications in Neurodegenerative Disease Therapeutics

The neuroprotective potential of isonicotinaldehyde-related compounds is an active area of investigation. For instance, pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) and its analogues have been studied for their role in neurodegenerative disorders. These compounds are designed to chelate iron, which is implicated in the oxidative stress characteristic of diseases like Alzheimer's and Parkinson's.

Role as Precursors for Antibacterial and Anticancer Drug Candidates

The isonicotinoyl hydrazide structure is famously embodied in the anti-tuberculosis drug isoniazid. A vast body of research exists on the synthesis and evaluation of isoniazid derivatives as potent antibacterial agents, particularly against Mycobacterium tuberculosis. researchgate.netnih.gov These derivatives are often designed to overcome resistance mechanisms to the parent drug. researchgate.net

In the realm of oncology, isonicotinohydrazide derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. nih.gov For example, the compound (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide has shown promising anticancer effects against breast cancer cells. The anticancer mechanism of some of these derivatives is thought to involve the induction of apoptosis and the generation of reactive oxygen species. Furthermore, copper(II) complexes of isonicotinoyl hydrazones have also been synthesized and shown to possess enhanced anticancer activity.

| Compound | Therapeutic Area | Reported In Vitro Activity |

|---|---|---|

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Antibacterial (Tuberculosis) | Active against isoniazid-resistant M. tuberculosis strain with a MIC of 0.14 μM. researchgate.net |

| (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4) | Anticancer (Breast Cancer) | Inhibited proliferation of MCF-7 cells with an IC50 of 97.55 μg/ml at 48h. |

| Dipyridyl Ketone Isonicotinoyl Hydrazone Copper(II) Complex | Anticancer | Showed significantly more anticancer activity than the ligand alone. |

Impact on Inflammatory Diseases through Kynurenine (B1673888) Pathway Modulation

The kynurenine pathway is the primary metabolic route for tryptophan and leads to the de novo synthesis of nicotinamide adenine (B156593) dinucleotide (NAD⁺). researchgate.net This pathway is intricately linked to the immune system and inflammation. Since nicotinamide is a key metabolite in this pathway and also a structural analogue of isonicotinaldehyde, it is plausible that derivatives of this compound could modulate the enzymes of the kynurenine pathway, thereby influencing inflammatory responses.

Dysregulation of the kynurenine pathway is associated with various inflammatory and neurodegenerative diseases. researchgate.net For example, an imbalance in the pathway can lead to the accumulation of neurotoxic metabolites. By potentially interacting with key enzymes in this pathway, such as indoleamine 2,3-dioxygenase (IDO), compounds related to this compound could offer a novel therapeutic strategy for managing inflammatory conditions.

Implications for Psychiatric Disorders

While direct research linking this compound to the treatment of psychiatric disorders is not extensively documented in current literature, the foundational pyridine structure is a key component in numerous centrally acting agents. The nitrogen-containing heterocyclic ring is a common scaffold in the design of drugs targeting the central nervous system (CNS) due to its ability to participate in hydrogen bonding and other key interactions with biological targets.

The development of novel CNS agents often involves the exploration of various heterocyclic cores, including pyrimidine (B1678525) and piperidine, to modulate receptors and enzymes implicated in psychiatric conditions. eurekaselect.comresearchgate.net For instance, research into pyrimidine-based compounds has yielded agents that interact with serotonin, adenosine, and cannabinoid receptors, all of which are crucial targets in the treatment of mood disorders, psychosis, and other CNS-related illnesses. eurekaselect.com The strategic design of molecules often focuses on achieving appropriate physicochemical properties, such as lipophilicity and topological polar surface area, to ensure permeability across the blood-brain barrier—a critical challenge in CNS drug discovery. researchgate.net

Given that this compound possesses a reactive aldehyde group and a pyridine core, it represents a viable starting point for the synthesis of a library of derivatives. These derivatives could be designed to interact with a range of CNS targets. The aldehyde can be readily converted into various functional groups, such as amines, imines, or hydrazones, allowing for the introduction of diverse pharmacophoric elements intended to modulate the activity of neuroreceptors or enzymes.

Development of Antithrombotic and Vasodilative Agents from Derivatives

The pyridine nucleus is a recognized pharmacophore in the design of cardiovascular agents. Research has demonstrated that derivatives of pyridine can exhibit significant antithrombotic and vasodilative properties. nih.govnih.govsci-hub.in Studies on pyridyl-substituted isoxazolines, for example, have shown that these compounds can induce endothelium-dependent vasorelaxation, likely through a mechanism involving nitric oxide (NO) and the activation of M3 cholinoreceptors.

These findings suggest that this compound could serve as a valuable precursor for novel antithrombotic and vasodilative agents. By reacting the aldehyde with hydroxylamine (B1172632) to form an oxime, followed by cycloaddition reactions, it is possible to synthesize a variety of isoxazoline (B3343090) derivatives. The substitution pattern on the pyridine ring, including the two methyl groups in this compound, could influence the potency and selectivity of these derivatives.

The table below summarizes the observed activities of various pyridine derivatives from research studies, illustrating the potential for this class of compounds.

| Compound Class | Observed Activity | Potential Mechanism | Reference |

|---|---|---|---|

| Pyridyl-substituted 5-silyl(germyl)isoxazolines | Vasodilating, Antithrombotic, Cardioprotective | Endothelium-dependent vasorelaxation (NO-mediated) | nih.govnih.gov |

| Pyrazolo[3,4-b]pyridine Derivatives | Vasodilation, Vascular Remodeling Inhibition | Targeting pathways in Pulmonary Arterial Hypertension | sci-hub.in |

| 4-Amino-5-oxoproline Amides and Peptides | Antiplatelet, Antithrombotic | Inhibition of thrombus formation | mdpi.com |

Potential in Agricultural Pesticide and Fungicide Development

The pyridine scaffold is a cornerstone in the agrochemical industry, present in many successful insecticides, fungicides, and herbicides. Pymetrozine, a pyridine azomethine insecticide, is a notable example that highlights the efficacy of this structural motif in pest management. mdpi.com The development of novel pesticides often involves creating derivatives of such core structures to enhance potency, broaden the spectrum of activity, or overcome resistance.

Derivatives of this compound, particularly those incorporating acylhydrazone moieties, hold promise in this area. Research has shown that compounds synthesized by condensing aldehydes with hydrazides can exhibit potent insecticidal and fungicidal activities. mdpi.com These molecules can be effective against a range of pests, including aphids and mosquito larvae, and can show broad-spectrum activity against various plant fungi. mdpi.com

The bioactivity of these derivatives is often highly dependent on the specific substituents. For example, in one study, acylhydrazone derivatives showed varying levels of fungicidal activity against 14 different plant pathogens, with some compounds exhibiting over 50% inhibition against multiple fungal species. mdpi.com The data below illustrates the fungicidal spectrum of a representative derivative from the study.

| Compound ID | Target Fungus | Inhibition Rate at 50 mg/kg | Reference |

|---|---|---|---|

| 5l (an acylhydrazone derivative) | Pellicularia sasakii | 65% | mdpi.com |

| 5l (an acylhydrazone derivative) | Alternaria solani | 58% | mdpi.com |

| 5l (an acylhydrazone derivative) | Cercospora arachidicola | 55% | mdpi.com |

| 5l (an acylhydrazone derivative) | Physalospora piricola | 53% | mdpi.com |

| 5t (an acylhydrazone derivative) | Physalospora piricola | 90% | mdpi.com |

Utility in Radiotracer Development for Medical Imaging and Diagnosis

Positron Emission Tomography (PET) is a powerful, non-invasive imaging modality that relies on the detection of positron-emitting radionuclides attached to biologically active molecules (radiotracers). mdanderson.orgnih.gov The development of novel PET tracers is crucial for diagnosing diseases, monitoring treatment response, and understanding pathophysiology. Small molecules are often labeled with short-lived isotopes like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). mdanderson.org

This compound is a promising precursor for the synthesis of PET radiotracers. Its aldehyde functionality provides a reactive handle for introducing a radionuclide. For example, a radiolabeled amine could be incorporated via reductive amination, or the aldehyde could be used in multi-step syntheses to build more complex radiolabeled structures. The pyridine core is frequently found in tracers designed to image targets within the central nervous system.

The general workflow for developing a small molecule PET tracer involves:

Precursor Synthesis: Synthesizing and purifying a precursor molecule, such as a derivative of this compound, that is ready for the final radiolabeling step.

Radiolabeling: Covalently attaching a positron-emitting isotope (e.g., ¹⁸F) to the precursor.

Purification: Rapidly purifying the radiolabeled final product to remove unreacted isotopes and precursors.

Preclinical Evaluation: Testing the radiotracer in animal models to assess its biodistribution, target engagement, and imaging properties.

The ability to modify the this compound scaffold allows for the tuning of properties like target affinity, lipophilicity, and pharmacokinetics, which are critical for a successful imaging agent. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemistry. They involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. This iterative process of design, synthesis, and testing is essential for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

For derivatives of this compound, SAR studies would be crucial for developing potent agents. For example, if a series of antithrombotic agents were synthesized, researchers would explore how different substituents on the pyridine ring or modifications of the side chain affect activity.

An example of an SAR study on pyridine derivatives can be seen in the development of PPARγ modulators, where modifications to the pyridine ring and an attached benzimidazole (B57391) ring significantly impacted potency and efficacy. nih.gov The introduction of different alkyl or alkoxy groups at various positions led to dramatic changes in the compound's agonist activity.

The following table, adapted from an SAR study of 4-pyridine derivatives, illustrates how minor structural changes can have a profound impact on biological potency.

| Compound ID | Modification on Pyridine Ring | In Vitro Potency (EC₅₀, nM) | Reference |

|---|---|---|---|

| 2a | 3-Methyl | >10000 | nih.gov |

| 2b | 3-Ethyl | 1960 | nih.gov |

| 2c | 3-Methoxy | 188 | nih.gov |

| 2d | 3-Ethoxy | 182 | nih.gov |

| 2e | 3-Chloro | >10000 | nih.gov |

This example demonstrates the core principles of SAR: identifying key structural features that govern biological activity. Similar systematic studies on derivatives of this compound would be essential to unlock their full potential in any therapeutic or agricultural application.

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations to Elucidate Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for understanding how a ligand, such as 3,5-Dimethylisonicotinaldehyde, might interact with a biological target, typically a protein or nucleic acid.

A hypothetical molecular docking study of this compound would involve the following steps:

Selection of a Biological Target: A protein receptor of interest would be chosen based on a therapeutic hypothesis.

Preparation of Receptor and Ligand: The three-dimensional structures of the target receptor and this compound would be prepared for the docking simulation. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Docking Simulation: A docking algorithm would be used to explore various possible binding poses of this compound within the receptor's active site.

Scoring and Analysis: The different binding poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The results of such a study could be presented in a table format, as shown below, detailing the predicted binding energies and key interacting residues for a set of hypothetical protein targets.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein A | -7.5 | Tyr123, Phe256, Ser98 |

| Protein B | -6.8 | Leu45, Val78, Asn101 |

Note: The data in this table is purely illustrative and does not represent actual experimental or computational results.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the reactivity of molecules. For this compound, these calculations could provide valuable information about its molecular orbitals, charge distribution, and various reactivity descriptors.

Key parameters that would be calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.

The findings from these calculations would typically be summarized in a data table.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity | 3.85 eV |

Note: This data is for illustrative purposes only and is not derived from actual quantum chemical calculations.

Reaction Mechanism Elucidation through Theoretical Modeling

Theoretical modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. For a reaction involving this compound, computational methods could be used to map out the entire reaction pathway, including the structures of reactants, transition states, intermediates, and products.

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the reaction's feasibility and kinetics. Such a study would be invaluable for understanding and optimizing synthetic routes involving this compound.

In Silico Prediction of Pharmacological Activity and ADMET Properties

In silico methods are widely used in the early stages of drug discovery to predict the pharmacokinetic and toxicological properties of a compound. These predictions, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, help in assessing the drug-likeness of a molecule.

For this compound, a variety of computational models could be used to predict properties such as:

Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier permeability.

Distribution: Plasma protein binding and volume of distribution.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Predicted clearance pathways.

Toxicity: Potential for cardiotoxicity, hepatotoxicity, and mutagenicity.

The results of an in silico ADMET prediction are typically presented in a comprehensive table.

Table 3: Hypothetical In Silico ADMET Profile of this compound

| Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeability | Low |

| CYP2D6 Inhibitor | No |

| hERG Inhibition | Low risk |

Note: This table contains hypothetical data and is intended to illustrate the type of information generated from in silico ADMET predictions.

Supramolecular Chemistry and Advanced Materials Science Applications

Design of Host-Guest Systems Involving Pyridine (B92270) Carbaldehyde Scaffolds

The pyridine carbaldehyde framework is a cornerstone in the design of host-guest systems, which are supramolecular structures where a larger 'host' molecule encapsulates a smaller 'guest' molecule. mdpi.com The design of these systems relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. chemrxiv.orgresearchgate.net 3,5-Dimethylisonicotinaldehyde possesses key features that make it an excellent candidate for incorporation into host molecules.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aldehyde group can also participate in hydrogen bonding. The aromatic ring itself is capable of engaging in π-π stacking interactions with other aromatic guests. The two methyl groups provide steric bulk, which can be used to create well-defined cavities and influence the selectivity of the host for specific guests. By modifying the aldehyde group, this scaffold can be integrated into larger macrocyclic or cage-like host structures, such as calixarenes, cyclodextrins, or metal-organic frameworks (MOFs), to create tailored binding pockets. mdpi.comnih.gov

Table 1: Key Structural Features of this compound for Host-Guest Chemistry

| Feature | Role in Host-Guest Interactions | Potential Application |

| Pyridine Nitrogen | Hydrogen bond acceptor; Metal coordination site | Directing guest binding; Forming metallo-supramolecular hosts |

| Aldehyde Group | Hydrogen bond acceptor; Reactive site for functionalization | Enhancing guest affinity; Covalent linkage to larger host structures |

| Aromatic Ring | π-π stacking interactions; Hydrophobic interactions | Binding of aromatic or hydrophobic guests |

| 3,5-Dimethyl Groups | Steric influence; Enhancing solubility in nonpolar solvents | Creating size/shape selectivity; Tuning host properties |

Metal-Ligand Coordination Chemistry for Self-Assembly of Complex Architectures

Coordination-driven self-assembly is a powerful strategy for constructing discrete, complex supramolecular architectures from metal ions and organic ligands. nih.govmdpi.comrsc.org The pyridine moiety is a classic ligand in coordination chemistry, readily coordinating to a wide variety of metal centers through its nitrogen atom. nih.govresearchgate.net

This compound can act as a monodentate ligand. More importantly, it serves as a precursor for more complex multitopic ligands. The aldehyde functionality can be reacted with amines or hydrazines to form Schiff bases, creating bidentate or tridentate ligands. These tailored ligands can then be combined with metal ions that have specific coordination geometries (e.g., square planar, tetrahedral, octahedral) to direct the self-assembly of predictable, well-defined structures like molecular squares, cages, and polyhedra. nih.govnih.gov The methyl groups can influence the solubility of the resulting complexes and control the steric crowding around the metal center, which can affect the final architecture and its properties.

Elucidation of Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, forming the basis of many biological and chemical processes. nih.gov The structure of this compound allows for a systematic study of these phenomena.

The molecule's distinct functional groups enable it to participate in various recognition events:

Hydrogen Bonding: The pyridine nitrogen and aldehyde oxygen are effective hydrogen bond acceptors.

π-π Stacking: The electron-deficient pyridine ring can stack with electron-rich aromatic systems.

Steric and Hydrophobic Effects: The methyl groups introduce steric constraints and can participate in hydrophobic interactions.

By systematically modifying the pyridine carbaldehyde scaffold and studying its binding with complementary molecules, researchers can gain fundamental insights into the energetic contributions of different non-covalent interactions. supramolecularbiomaterials.commdpi.com These studies are crucial for designing artificial receptors with high affinity and selectivity for specific target molecules.

Directed Self-Assembly Processes for Supramolecular Ensembles

Directed self-assembly (DSA) utilizes external cues or pre-existing patterns to guide the formation of ordered structures over large areas. mdpi.comnist.gov This technique is of great interest for next-generation lithography and nanopatterning. nih.govnih.gov Molecules like this compound can be incorporated as functional units into materials used for DSA, such as block copolymers.

By functionalizing one block of a copolymer with this pyridine derivative, the material can be made responsive to specific chemical or physical templates. For instance, a surface patterned with metal ions or hydrogen-bond donors could direct the assembly of the pyridine-containing block. uab.cat The aldehyde group offers a reactive handle for cross-linking, allowing the assembled structures to be locked into place, creating robust nanoscale patterns for applications in electronics and data storage.

Table 2: Potential Roles of this compound in Directed Self-Assembly

| Assembly Strategy | Role of this compound | Outcome |

| Chemo-epitaxy | Functional unit in a block copolymer that interacts with a chemically patterned surface (e.g., via H-bonding or metal coordination). | High-resolution, long-range ordered nanopatterns. nih.gov |

| Grapho-epitaxy | Component of a self-assembling material confined within topographical templates. | Controlled alignment and orientation of supramolecular structures. mdpi.com |

| Interfacial Assembly | Forms ordered monolayers at liquid-solid or liquid-air interfaces due to its amphiphilic character. | Creation of functionalized 2D materials. |

Potential in Sensor Development and Chemical Sensing Applications

There is a continuous demand for new chemical sensors that are sensitive and selective for detecting specific analytes. mdpi.com The pyridine scaffold is a known component in sensors for various substances, including metal ions and organic molecules. nih.gov The functional groups of this compound make it a promising candidate for sensor development.

The molecule can act as a recognition element, where its interaction with an analyte through coordination or hydrogen bonding causes a measurable change in a physical property. For example, binding to a metal ion could alter its fluorescence or absorption spectrum. Furthermore, the aldehyde group can be used to covalently attach the molecule to a sensor surface, such as an electrode or an optical fiber. mdpi.com It can also be used in colorimetric sensors, where a reaction with a target analyte (e.g., an amine) leads to a distinct color change.

Integration into Molecular Devices and Nanoscience Constructs

Molecular devices are single molecules or small groups of molecules designed to perform specific functions, such as switching or rectifying current. moleculardevices.com The properties of this compound make it a candidate for integration into such nanoscale constructs.

Its ability to coordinate with metal ions can be exploited to create molecular wires or switches. The electronic properties of the pyridine ring can be modulated by guest binding or by changing the oxidation state of a coordinated metal ion, leading to a change in conductivity or optical properties. The aldehyde group provides a point of attachment to anchor these molecular components to surfaces or to connect them to other parts of a larger nanoscale device.

Exploration in Supramolecular Biomaterials (conceptual)

Supramolecular biomaterials are formed through the self-assembly of small molecules, offering advantages such as responsiveness and self-healing capabilities. nih.govsupramolecularbiomaterials.com Hydrogels, which are water-swollen networks of polymers, are a key class of such materials. nih.govtue.nl

Conceptually, this compound can serve as a building block for supramolecular biomaterials. The aldehyde group can be used to link the molecule to biopolymers or peptides. The resulting functionalized molecules could then self-assemble in water through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions, potentially forming fibrous networks characteristic of hydrogels. The pyridine units within the material could be used to bind and release therapeutic metal ions or drug molecules, making such materials promising for applications in controlled drug delivery and regenerative medicine.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

While classical methods for pyridine (B92270) synthesis are well-documented, future research will increasingly prioritize the development of novel and sustainable synthetic routes for 3,5-Dimethylisonicotinaldehyde and its derivatives. The focus will be on improving efficiency, reducing hazardous waste, and lowering costs, aligning with the principles of green chemistry.

Key research avenues include:

Flow Chemistry: Continuous flow microreactors offer precise control over reaction parameters, enhancing safety and yield. This technology can enable reactions that are difficult to control in traditional batch processes, potentially opening new synthetic pathways.

Green Solvents and Catalysts: Research is moving towards replacing traditional, often toxic, solvents with more environmentally benign alternatives like acetonitrile (B52724) or deep eutectic solvents. rsc.orgresearchgate.net Furthermore, the development of metal-free catalytic systems will be crucial to avoid contamination of the final products with heavy metals.

One-Pot, Multi-Component Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation without isolating intermediates can significantly increase efficiency. Future work will likely focus on developing such reactions for constructing complex derivatives from the this compound core.

These advancements aim to make the synthesis of pyridine derivatives not only more efficient but also more environmentally and economically viable. rsc.org

Diversification of Chemical Modifications for Enhanced and Tuned Bioactivity

The aldehyde functional group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the creation of large libraries of derivatives. Future research will concentrate on strategic modifications to this scaffold to enhance and fine-tune its biological activity against various targets. The pyridine ring itself is prone to substitution reactions, which further expands the possibilities for structural diversification. nih.govslideshare.net

Potential modifications and their expected impact on bioactivity are outlined below:

| Modification Strategy | Resulting Derivative Class | Potential Bioactivity Enhancement |

| Condensation with primary amines | Schiff Bases (Imines) | Enhanced anticancer, antimicrobial, and antifungal activity. |

| Knoevenagel condensation | α,β-Unsaturated carbonyl compounds | Precursors for various heterocyclic rings; potential as enzyme inhibitors. |

| Wittig reaction | Substituted Alkenes | Introduction of conformational rigidity; exploration of new binding modes. |

| Aldol condensation | Chalcones and related enones | Broad-spectrum biological activities, including anti-inflammatory and cytotoxic effects. |

| Oxidation/Reduction of aldehyde | Carboxylic acids / Alcohols | Altered polarity and hydrogen bonding capacity for improved pharmacokinetic properties. |

By systematically exploring these modifications, researchers can generate a diverse set of molecules. Subsequent structure-activity relationship (SAR) studies will be essential to identify the specific structural features responsible for desired biological effects, such as inhibitory activity against cancer cell lines like MCF-7 or A549. rsc.orgnih.gov

Advanced Mechanistic Studies in Complex Biological Systems

Identifying that a compound is bioactive is only the first step; understanding its mechanism of action is crucial for further development. Future research must employ advanced techniques to elucidate how derivatives of this compound interact with biological systems at a molecular level.

Key areas for investigation include:

Target Identification: Utilizing chemical proteomics and affinity-based probes to identify the specific proteins or nucleic acids that a bioactive derivative binds to.

Pathway Analysis: Employing transcriptomics and metabolomics to understand the downstream effects of compound binding, revealing which cellular signaling pathways are modulated.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of a derivative bound to its biological target. This provides invaluable insight for designing more potent and selective molecules.

These in-depth studies are critical for validating the therapeutic potential of new compounds and for understanding potential off-target effects early in the drug discovery process.

Integration with High-Throughput Screening and Combinatorial Chemistry for Drug Discovery

The progression from a single lead compound to a viable drug candidate can be significantly accelerated by integrating combinatorial chemistry with high-throughput screening (HTS). fiveable.menih.gov This approach allows for the rapid synthesis and evaluation of thousands to millions of related compounds, vastly expanding the chemical space explored. fiveable.menih.gov

This compound is an ideal scaffold for combinatorial library synthesis. iipseries.org A typical strategy would involve:

Library Design: Creating a virtual library of potential derivatives based on a set of diverse building blocks.

Parallel Synthesis: Synthesizing the designed library, often using automated, solid-phase, or solution-phase techniques. acs.org

High-Throughput Screening: Rapidly testing the entire library against a specific biological target (e.g., an enzyme or receptor) using automated HTS platforms. enamine.netthermofisher.com

The table below illustrates a hypothetical combinatorial library design starting from the this compound scaffold.

| Scaffold | Building Block Set A (Amines) | Building Block Set B (Active Methylene Cmpds) | Resulting Library |

| 3,5-Dimethyl-isonicotinaldehyde | Aniline (B41778), Benzylamine, Cyclohexylamine, etc. | Malononitrile, Ethyl cyanoacetate, etc. | Library of diverse Schiff bases and Knoevenagel adducts. |

This powerful combination of synthesis and screening dramatically increases the efficiency of identifying "hits"—compounds with promising activity that can be selected for further optimization. nih.govku.edu

Development of Highly Targeted Therapeutic Agents and Diagnostics

The pyridine scaffold is a key component in many clinically approved drugs. lifechemicals.comrsc.org A significant future direction for derivatives of this compound is their development into highly targeted therapeutic agents. This involves modifying the core structure to ensure it preferentially interacts with diseased cells, such as cancer cells, while sparing healthy tissue.

This can be achieved by:

Conjugation: Attaching the pyridine derivative to a molecule (e.g., an antibody or peptide) that specifically recognizes a receptor overexpressed on cancer cells.

Prodrug Design: Modifying the molecule so that it is inactive until it reaches the target tissue, where a specific enzyme cleaves the modifying group and releases the active drug.

Furthermore, the scaffold holds potential for diagnostic applications. nih.gov By incorporating imaging agents, such as fluorescent dyes or radioisotopes, derivatives could be developed as probes to visualize specific biological processes or to aid in the early diagnosis of diseases.

Application of Advanced Computational Modeling for Structure-Function Relationships and De Novo Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. nih.gov Future research on this compound derivatives will heavily rely on these in silico methods to guide and rationalize experimental work.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of derivatives with their biological activity. These models can then predict the activity of yet-unsynthesized compounds.

Molecular Docking: Simulating the binding of a derivative into the active site of a target protein. nih.gov This helps to predict binding affinity and understand the key interactions that stabilize the complex, guiding the design of more potent inhibitors.

De Novo Design: Using algorithms to design entirely new molecules that are optimized to fit the binding site of a target protein, using the 3,5-dimethylpyridine (B147111) core as a starting fragment.

By integrating these computational techniques, researchers can prioritize the synthesis of the most promising compounds, thereby saving significant time and resources in the discovery pipeline.

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 135.163 g/mol | MS, NMR |

| Boiling Point | 252.8±35.0 °C (760 mmHg) | Gas Chromatography |

| Density | 1.1±0.1 g/cm³ | Pycnometry |

Advanced: How can researchers resolve contradictions in reported reactivity under different catalytic conditions?

Answer:

Contradictions may arise from solvent polarity, catalyst choice, or reaction intermediates. Methodological approaches include:

- Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, moisture-free solvents).

- In-Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .

- Computational Modeling : Density Functional Theory (DFT) to predict reaction pathways and compare with experimental outcomes .

Basic: What are the critical safety protocols for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

Advanced: What experimental approaches assess its thermal stability?

Answer:

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–300°C at 10°C/min).

- Differential Scanning Calorimetry (DSC) : Identify decomposition exotherms or phase transitions.

- Accelerated Aging Studies : Expose samples to elevated temperatures (e.g., 40°C for 6 months) and monitor degradation via HPLC .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for aldehyde activation.

- Solvent Optimization : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).

- In-Situ Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress .

Advanced: What methodological considerations apply when using it as a precursor in heterocyclic synthesis?

Answer:

- Protecting Groups : Protect the aldehyde moiety with acetals to prevent side reactions.

- Mechanistic Studies : Use isotopic labeling (e.g., ¹³C-aldehyde) to trace bond formation.

- Purification : Employ column chromatography or recrystallization to isolate products .

Basic: What strategies evaluate acute toxicity in preclinical research?

Answer:

- In-Vitro Assays : Test cytotoxicity in human cell lines (e.g., HepG2) using MTT assays.

- Animal Studies : Administer graded doses (OECD Guideline 423) to assess LD₅₀ and organ toxicity.

- Data Extrapolation : Compare with structurally similar aldehydes if compound-specific data is lacking .

Advanced: How can environmental impact be assessed in lab waste streams?

Answer:

- Biodegradation Tests : OECD 301F (aerobic degradation in activated sludge).

- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC₅₀ determination).

- Soil Mobility : Use column leaching studies to evaluate adsorption coefficients (Kd) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.